

Independent Validation of Anticancer Agent I-BET151: A Comparative Guide

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Compound of Interest

Compound Name: Anticancer agent 151

Cat. No.: B12388575

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of the Bromodomain and Extra-Terminal (BET) inhibitor I-BET151 (also known as GSK1210151A) with another well-characterized BET inhibitor, OTX015 (Birabresib, MK-8628). The information herein is collated from publicly available research to facilitate the independent validation of published results.

Introduction to I-BET151 and OTX015

I-BET151 and OTX015 are small molecule inhibitors that target the BET family of proteins (BRD2, BRD3, and BRD4).^{[1][2]} These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription.^[3] By competitively binding to the bromodomains of BET proteins, I-BET151 and OTX015 disrupt their interaction with chromatin, leading to the downregulation of key oncogenes, most notably MYC.^{[4][5]} This inhibition of oncogenic transcription results in anti-proliferative effects, cell cycle arrest, and apoptosis in various cancer models.^{[3][6]}

Comparative Performance Data

The following tables summarize the quantitative data on the in vitro and in vivo activities of I-BET151 and OTX015 across various cancer cell lines and models.

In Vitro Potency: Inhibition of BET Proteins

Compound	Target	Assay Type	IC50 (μM)	Reference
I-BET151	BRD2	Cell-free	0.5	[7]
BRD3	Cell-free	0.25	[7]	
BRD4	Cell-free	0.79	[7]	
OTX015	BRD2/3/4	TR-FRET	0.092 - 0.112	[8]

In Vitro Anti-proliferative Activity

Compound	Cancer Type	Cell Line	Assay	GI50 / IC50 (nM)	Reference
I-BET151	Multiple Myeloma	H929	Proliferation	~100 - 300 (IC50)	[9]
OTX015	B-cell Lymphoma	Various	Proliferation	240 (median IC50)	[10]
OTX015	Pediatric Ependymoma	Various	Cell Viability	193 (median IC50)	[11]
OTX015	Non-Small Cell Lung Cancer	Various	Proliferation	>6000 (A549), sensitive lines GI50 not specified	[5]
OTX015	Triple-Negative Breast Cancer	HCC1937, MDA-MB-231, MDA-MB-468	Proliferation	75 - 650 (GI50)	[12]

Pharmacokinetic Parameters

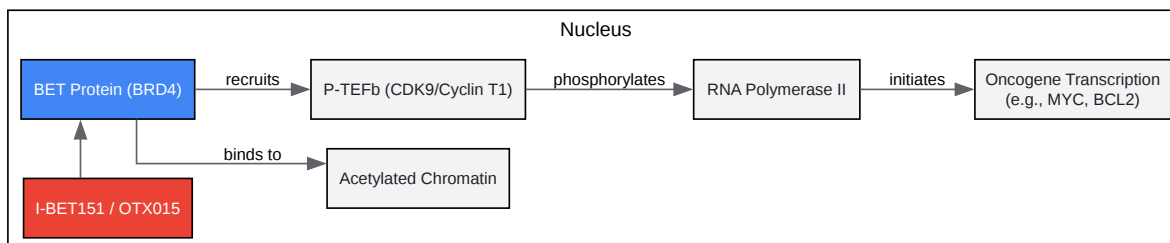
Compound	Species	Dosing	Tmax (hours)	t1/2 (hours)	Reference
OTX015	Human	Oral (10-160 mg QD)	1 - 4	~5.8 - 7.16	[13] [14]

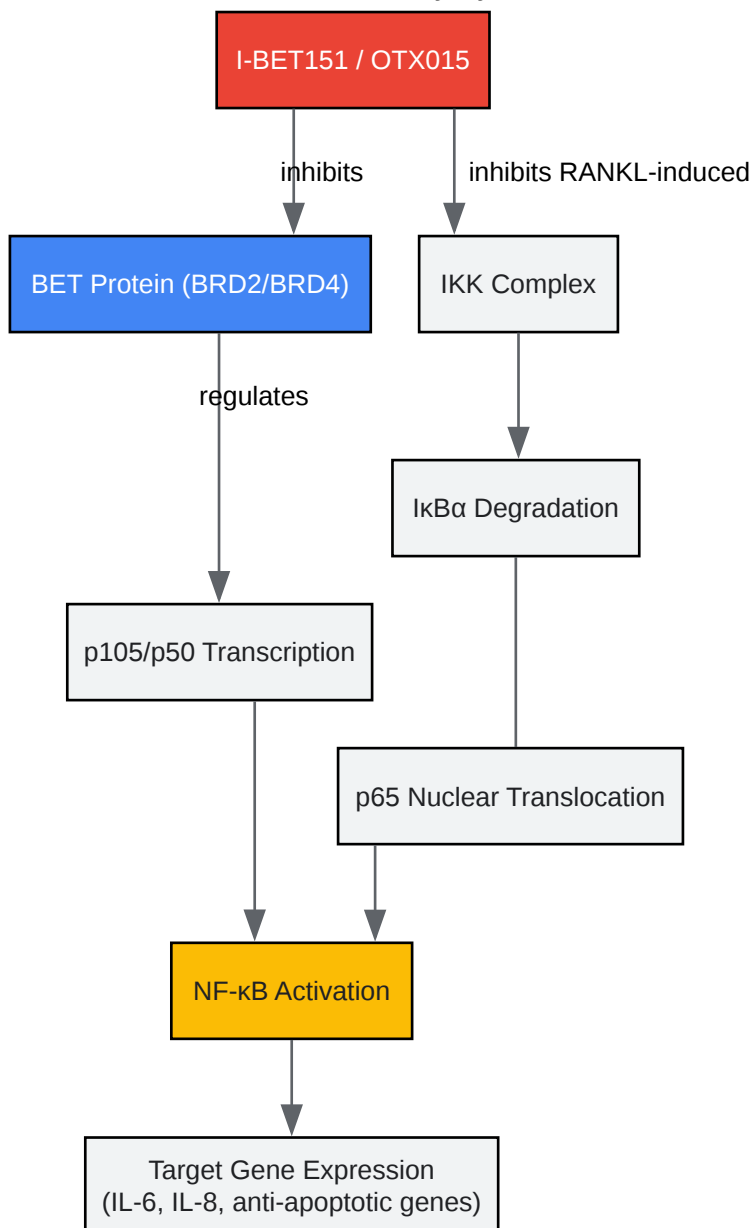
Signaling Pathways and Experimental Workflows

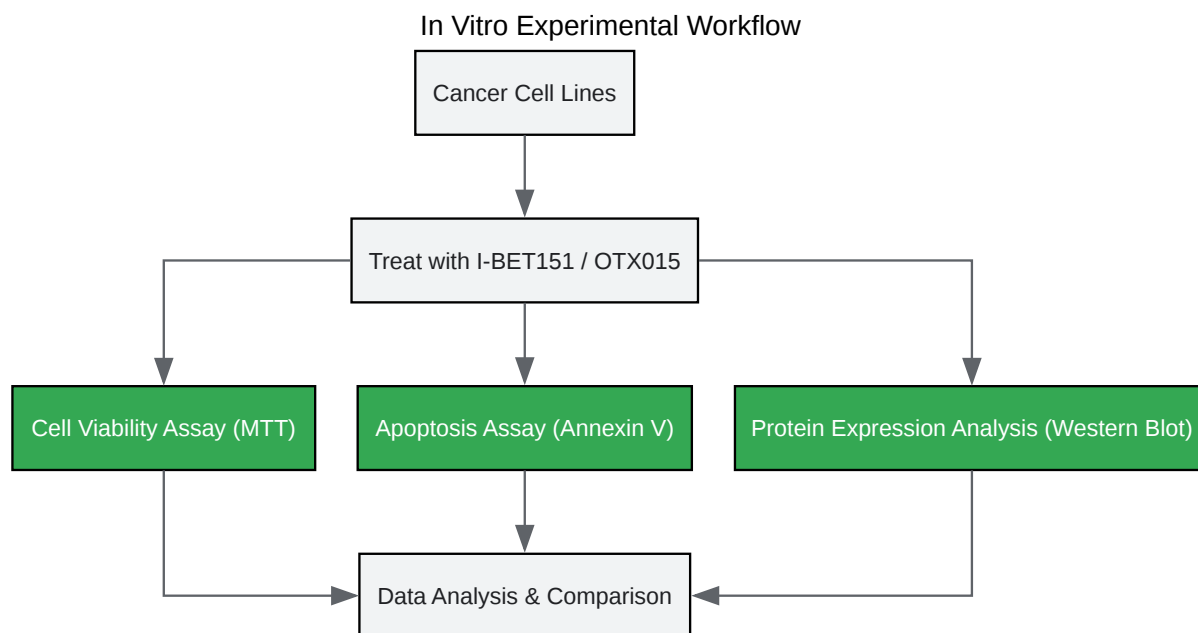
Mechanism of Action of BET Inhibitors

BET inhibitors like I-BET151 and OTX015 function by displacing BET proteins, primarily BRD4, from chromatin. This prevents the recruitment of the transcriptional machinery required for the expression of key oncogenes and pro-inflammatory genes.

Mechanism of Action of BET Inhibitors



Inhibition of NF- κ B Pathway by BET Inhibitors



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